3-fluoro-N-[2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
3-fluoro-N-[2-(thiophen-2-yl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a fluorine atom at the 3-position and a thiophene ring attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Thiophene-Ethyl Intermediate: The thiophene ring is first functionalized with an ethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 3-position of the benzamide core. This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The thiophene-ethyl intermediate is then coupled with the fluorinated benzamide through an amide bond formation reaction. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophene-containing compounds.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(thiophen-2-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-[2-(thiophen-2-yl)ethyl]benzamide: Unique due to the presence of both a fluorine atom and a thiophene ring.
N-[2-(thiophen-2-yl)ethyl]benzamide: Lacks the fluorine atom, which may result in different biological activity.
3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.
Uniqueness
The presence of the fluorine atom in This compound can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C13H12FNOS |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-fluoro-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H12FNOS/c14-11-4-1-3-10(9-11)13(16)15-7-6-12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16) |
InChI Key |
YNUUYTPCEHPZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
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